molecular formula C8H11ClN2O3 B2968561 3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride CAS No. 2230802-64-7

3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride

Cat. No.: B2968561
CAS No.: 2230802-64-7
M. Wt: 218.64
InChI Key: NPVZIXMCHDDESI-UHFFFAOYSA-N
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Description

“3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O3 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14;/h1-3,6H,4-5,7,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Oxazole derivatives, in general, have been shown to participate in a variety of chemical reactions .

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The study by Ferrini et al. (2015) demonstrates the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of triazole-based scaffolds, which are significant in the development of peptidomimetics and biologically active compounds. The synthesis involves a ruthenium-catalyzed cycloaddition, highlighting the compound's versatility in medicinal chemistry and drug design (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).

Spirocyclopropanated Methyl Oxazolinecarboxylates

Dalai et al. (2008) explored the Michael additions of carboxamides under basic conditions onto methyl 2-chloro-2-cyclopropylideneacetate, leading to the synthesis of spirocyclopropanated methyl oxazolinecarboxylates. This study showcases the compound's utility in generating structurally diverse molecules with potential biological activities (Dalai, S., Es-Sayed, M., Nötzel, M. W., & Meijere, A., 2008).

Structural and Spectroscopic Studies

Şahin et al. (2014) conducted structural and spectroscopic studies on similar compounds, providing valuable insights into their chemical behavior and potential applications in developing new materials or drugs. The research emphasizes the importance of understanding the structural properties for further application in scientific research (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).

Synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids

Pavez et al. (1987) explored the synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids via 1,3-dipolar cycloaddition, further highlighting the compound's role in the development of novel heterocyclic compounds with potential applications in various fields of chemistry and biology (Pavez, H., Márquez, A., Navarrete, P., Tzichinovsky, S., & Rodríguez, H., 1987).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H303, H315, H319, and H335, suggesting potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Properties

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-4-8(1-2-8)6-5(7(11)12)3-13-10-6;/h3H,1-2,4,9H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVZIXMCHDDESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=NOC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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